Benzophenone-4-carboxamidocysteine methanethiosulfonate

描述

属性

IUPAC Name |

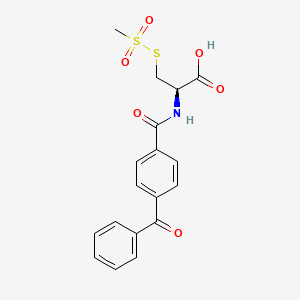

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQVLYXKREEOA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654072 | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317821-69-5 | |

| Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate. Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine.

Mode of Action

BPCMS interacts with its targets through a specific sulfonate ester reaction. This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides. The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules.

Biochemical Pathways

The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions.

Pharmacokinetics

Result of Action

The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets.

生物活性

Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) is a bifunctional photoactivatable cross-linker widely utilized in biochemical research, particularly in the study of protein interactions and ion channel dynamics. This compound has been shown to have significant implications in various biological systems, particularly in the context of voltage-gated ion channels.

BPMTS acts primarily through its ability to label cysteine residues within proteins, facilitating the study of conformational changes and interactions under different physiological conditions. The compound is activated by ultraviolet (UV) light, which induces cross-linking between BPMTS and nearby thiol groups on proteins, thereby immobilizing specific parts of the protein structure.

Key Findings:

- Ion Channel Gating : Research indicates that BPMTS can effectively immobilize the moving parts of voltage-gated sodium channels. This immobilization alters the gating properties of these channels, providing insights into their functional mechanisms. For instance, BPMTS labeled at specific sites within the sodium channel can trap the channel in either open or closed states depending on the voltage applied during UV irradiation .

- Prion Dynamics : In studies involving prion proteins, BPMTS-labeled variants were shown to retain wild-type assembly kinetics and infectivity, indicating that BPMTS does not adversely affect prionogenesis. This property allows researchers to investigate prion remodeling processes without altering their fundamental characteristics .

Biological Implications

The use of BPMTS extends beyond basic research; it has implications for understanding diseases associated with ion channel dysfunction, such as epilepsy and cardiac arrhythmias. By elucidating how BPMTS interacts with ion channels, researchers can develop targeted therapies for conditions stemming from aberrant ion channel activity.

Case Studies:

-

Sodium Channel Dynamics :

- A study demonstrated that BPMTS labeling altered the gating kinetics of sodium channels under depolarization conditions. The apparent insertion efficiency of photoactivated BPMTS increased with depolarization, suggesting that voltage-dependent movements near the extracellular end of the channel are critical for its function .

-

Structural Analysis :

- In experiments designed to analyze structural changes in ion channels, BPMTS was used to assess the accessibility of cysteine residues positioned within crevices of the sodium channel. These studies revealed that specific conformational states could be stabilized or destabilized by BPMTS cross-linking, providing a clearer picture of ion channel mechanics during activation and inactivation phases .

Data Table: Summary of Biological Activities

科学研究应用

2.1. Study of Ion Channels

One of the primary applications of BPMTS is in the study of voltage-gated ion channels. Researchers use BPMTS to label specific cysteine residues introduced into ion channel proteins through mutagenesis. This labeling allows for the investigation of conformational changes during channel activity.

Key Findings:

- BPMTS has been used to immobilize segments of sodium channels, revealing insights into the dynamics of voltage sensing and gating mechanisms .

- Studies have shown that BPMTS can effectively cross-link segments of ion channels, providing a method to probe structural changes during channel activation and inactivation .

Table 1: Summary of Ion Channel Studies Using BPMTS

2.2. Protein Interaction Studies

BPMTS is also employed in studies aimed at understanding protein-protein interactions. By cross-linking interacting proteins, researchers can map interaction networks and elucidate functional relationships.

Case Study: Hsp104 Protein Interaction

- In a study involving Hsp104, BPMTS was used to label specific cysteine residues. The results indicated that the labeled variants retained their assembly kinetics and did not affect prionogenesis, demonstrating the utility of BPMTS in studying complex protein interactions under physiological conditions .

Mechanistic Insights

The mechanism of action for BPMTS involves its photoactivation leading to the formation of reactive species that can form covalent bonds with nearby cysteine residues. This property is crucial for capturing transient interactions and conformational states within proteins.

Key Mechanistic Insights:

- Upon UV irradiation, BPMTS can lead to significant structural changes in proteins, which can be quantitatively analyzed through electrophysiological methods or spectroscopic techniques .

- The rate of cross-linking is influenced by factors such as concentration and exposure time, which can be optimized for specific experimental conditions .

相似化合物的比较

Comparison with Similar Compounds

The following table compares Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) with structurally or functionally analogous compounds:

Key Differentiators :

Functional Specificity: BPCMS’s MTS group enables precise thiol coupling, unlike BITC’s isothiocyanate, which reacts broadly with amines . The carboxylate group in BPCMS improves solubility compared to non-polar benzophenone derivatives .

Structural Advantages: BPCMS’s cysteine backbone allows integration into peptide chains, whereas ethyl-linked analogs (e.g., Benzophenone-4-carboxamidoethyl MTS) lack this native compatibility . The trifunctional design (photoreactive + MTS + carboxylate) is unique to BPCMS, enabling sequential UV crosslinking after thiol binding .

BITC’s isothiocyanate group is better suited for polymer chemistry and broad-spectrum biological assays .

Research Findings and Case Studies

- Ion Channel Crosslinking : In a 2000 study, BPCMS was used to immobilize the S4 segment of sodium channels, revealing conformational changes during activation .

- Solubility vs. Reactivity: The carboxylate group in BPCMS reduces aggregation in aqueous solutions, a limitation observed in non-carboxylated MTS derivatives .

- Comparison with Azobenzene Glutamate : While both are photoactivatable, BPCMS provides permanent crosslinks, whereas azobenzene allows reversible optical control .

Limitations and Considerations

准备方法

Key Synthetic Steps

While explicit synthetic protocols for BPMTS remain proprietary to manufacturers like Toronto Research Chemicals, the preparation can be inferred from analogous benzophenone-MTS conjugates and patent-derived methodologies:

Step 1: Synthesis of 4-Carboxybenzophenone

Step 2: Activation of Carboxylic Acid

Step 3: Conjugation with Cysteine-MTS Derivative

-

Nucleophilic Substitution : The NHS-activated benzophenone reacts with 2-aminoethyl methanethiosulfonate (AEMTS) in a 1:1 molar ratio under inert atmosphere.

-

Conditions : Reaction proceeds at 4°C for 12–16 hours to minimize disulfide formation.

-

Workup : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Step 4: Final Characterization

Critical Reaction Parameters

Industrial-Scale Production and Challenges

Scalability Considerations

-

Custom Synthesis : BPMTS is typically produced on a milligram-to-gram scale due to niche demand.

-

Storage : Lyophilized powder stable at -20°C for >2 years; solutions in ethyl acetate retain activity for 1 week at 4°C.

Applications in Voltage-Gated Ion Channel Research

BPMTS has been instrumental in probing conformational dynamics of voltage sensors:

Photo-Cross-Linking of Shaker Potassium Channels

Quantifying Cross-Linking Efficiency

常见问题

Basic Research Questions

Q. What are the key functional groups in Benzophenone-4-carboxamidocysteine Methanethiosulfonate, and how do they enable its use in protein interaction studies?

- Answer: The compound contains three critical functional groups:

- Benzophenone moiety : A photoreactive group enabling UV-induced covalent crosslinking with proximal molecules (e.g., proteins, lipids) in dynamic systems .

- Methanethiosulfonate (MTS) group : Reacts selectively with cysteine thiols (-SH) in proteins, facilitating site-specific labeling or immobilization .

- Carboxylate group : Enhances solubility in aqueous buffers, critical for biological applications .

Q. How should this compound be stored and handled to maintain stability during experiments?

- Answer :

- Storage : Prepare stock solutions (e.g., 100 mM) in ethyl acetate and store at 4°C for ≤1 week. For long-term storage, aliquot in anhydrous DMSO at -20°C .

- Handling : Shield from light to prevent premature activation of the benzophenone group. Dilute in buffer immediately before use (e.g., 1 mM in bath/pipette solutions for ion channel labeling) .

Advanced Research Questions

Q. How does the spatial positioning of engineered cysteine residues influence the outcomes of this compound crosslinking in voltage-gated ion channels?

- Answer :

- Critical Factors :

- Accessibility : Cysteines must reside in solvent-accessible regions during the target protein’s conformational state (e.g., depolarized vs. hyperpolarized states in Na⁺/K⁺ channels) .

- Proximity : Crosslinking efficiency depends on the distance (<3–4 Å) between the cysteine and the benzophenone group post-UV activation .

- Methodological Strategy :

- Use electrophysiology (e.g., patch clamp) to control membrane voltage during labeling, ensuring reagent access to the desired conformational state .

- Combine with mutagenesis to validate crosslinking sites (e.g., D4S4 segment in hNav1.4 sodium channels) .

Q. What experimental approaches can resolve contradictions in crosslinking data arising from dynamic protein domains?

- Answer :

- Dynamic vs. Static Systems :

- In mobile domains (e.g., voltage-sensing S4 helices), apply depolarizing conditions (e.g., 50 mM KCl) during labeling to stabilize the target conformation .

- Use time-resolved crosslinking with rapid voltage clamping to capture transient states .

- Controls :

- Include cysteine-free mutants to distinguish specific vs. non-specific crosslinking.

- Validate with orthogonal techniques (e.g., fluorescence quenching, electrophysiological assays) .

Q. How can researchers optimize this compound for studying ligand-induced conformational changes in receptors?

- Answer :

- Ligand-Binding Synergy : Co-apply the compound with site-3 toxins (e.g., scorpion α-toxins) to probe allosteric modulation of sodium channels. Toxins slow S4 segment movement, enabling precise capture of intermediate states .

- Dual-Labeling Strategies : Combine with fluorescent MTS reagents (e.g., MTS-TAMRA) to track conformational changes via fluorescence resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。